molecular formula C16H13NO3 B138598 2-(3-Amino-4-methoxyphenyl)chromen-4-one CAS No. 145370-45-2

2-(3-Amino-4-methoxyphenyl)chromen-4-one

Cat. No. B138598
CAS RN: 145370-45-2
M. Wt: 267.28 g/mol
InChI Key: MREGTIYNMVRPMI-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methoxyphenyl)chromen-4-one, also known as 4H-chromen-4-one, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it a promising candidate for use in the development of new drugs, as well as in other areas of research.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methoxyphenyl)chromen-4-one is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling cascades. This compound has been shown to interact with a range of molecular targets, including enzymes, receptors, and transcription factors, which can lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
2-(3-Amino-4-methoxyphenyl)chromen-4-one has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the induction of apoptosis, and the inhibition of angiogenesis. These effects have been observed in various in vitro and in vivo models, suggesting that this compound may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Amino-4-methoxyphenyl)chromen-4-one in lab experiments include its unique chemical structure, which can be easily modified to produce different derivatives with different biological activities. Additionally, this compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in drug development and other areas of research.
The limitations of using 2-(3-Amino-4-methoxyphenyl)chromen-4-one in lab experiments include its relatively low solubility in water, which can make it difficult to work with in certain applications. Additionally, this compound may exhibit different biological activities depending on the specific derivative used, which can make it difficult to compare results across different studies.

Future Directions

There are many potential future directions for research on 2-(3-Amino-4-methoxyphenyl)chromen-4-one. One area of interest is the development of new derivatives with improved solubility and bioavailability, which could lead to more effective drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, more research is needed to explore the potential side effects and toxicity of this compound, in order to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 2-(3-Amino-4-methoxyphenyl)chromen-4-one can be achieved through a variety of methods, including the reaction of 4-hydroxycoumarin with 3-amino-4-methoxybenzaldehyde in the presence of a suitable catalyst. Other methods include the use of different starting materials and reaction conditions, which can lead to the formation of different derivatives of this compound.

Scientific Research Applications

2-(3-Amino-4-methoxyphenyl)chromen-4-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

properties

CAS RN

145370-45-2

Product Name

2-(3-Amino-4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(3-amino-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-15-7-6-10(8-12(15)17)16-9-13(18)11-4-2-3-5-14(11)20-16/h2-9H,17H2,1H3

InChI Key

MREGTIYNMVRPMI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2)N

synonyms

4H-1-Benzopyran-4-one,2-(3-amino-4-methoxyphenyl)-(9CI)

Origin of Product

United States

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